molecular formula C10H12BrN3O B12264580 1-(3-Bromopyridin-2-yl)pyrrolidine-2-carboxamide

1-(3-Bromopyridin-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B12264580
M. Wt: 270.13 g/mol
InChI Key: HOZFGVDHIYQUPQ-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring attached to a pyridine ring, with a bromine atom at the 3-position of the pyridine ring and a carboxamide group at the 2-position of the pyrrolidine ring

Preparation Methods

The synthesis of 1-(3-Bromopyridin-2-yl)pyrrolidine-2-carboxamide typically involves the reaction of 3-bromopyridine with a pyrrolidine derivative. One common method involves the use of 3-bromopyridine-2-carboxylic acid as a starting material, which is then reacted with pyrrolidine under specific conditions to form the desired compound. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-(3-Bromopyridin-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to remove the bromine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Scientific Research Applications

1-(3-Bromopyridin-2-yl)pyrrolidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

1-(3-Bromopyridin-2-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C10H12BrN3O/c11-7-3-1-5-13-10(7)14-6-2-4-8(14)9(12)15/h1,3,5,8H,2,4,6H2,(H2,12,15)

InChI Key

HOZFGVDHIYQUPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=C(C=CC=N2)Br)C(=O)N

Origin of Product

United States

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